molecular formula C4H8ClO2P B12081155 2-Chloro-4,5-dimethyl-1,3,2-dioxaphospholane CAS No. 16352-28-6

2-Chloro-4,5-dimethyl-1,3,2-dioxaphospholane

Cat. No.: B12081155
CAS No.: 16352-28-6
M. Wt: 154.53 g/mol
InChI Key: GPMOJWZMPBEHQJ-UHFFFAOYSA-N
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Description

(4R)-4alpha,5beta-Dimethyl-2-chloro-1,3,2-dioxaphospholane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a dioxaphospholane ring, which is a five-membered ring containing two oxygen atoms and one phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4alpha,5beta-Dimethyl-2-chloro-1,3,2-dioxaphospholane typically involves the reaction of a suitable precursor with phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The precursor is often a diol or a similar compound that can form the dioxaphospholane ring upon reaction with PCl3. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of (4R)-4alpha,5beta-Dimethyl-2-chloro-1,3,2-dioxaphospholane may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the product is typically achieved through distillation or recrystallization, depending on the specific properties of the compound.

Chemical Reactions Analysis

Types of Reactions

(4R)-4alpha,5beta-Dimethyl-2-chloro-1,3,2-dioxaphospholane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphates or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into phosphines or other reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like ammonia (NH3) or methanol (CH3OH) can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphates, while substitution with an amine may produce a phosphoramidate.

Scientific Research Applications

(4R)-4alpha,5beta-Dimethyl-2-chloro-1,3,2-dioxaphospholane has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving phosphorus-containing compounds.

    Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4R)-4alpha,5beta-Dimethyl-2-chloro-1,3,2-dioxaphospholane involves its interaction with various molecular targets. The compound can act as a phosphorylating agent, transferring its phosphorus atom to nucleophilic sites on target molecules. This can lead to the formation of phosphoester or phosphoramidate bonds, which are important in many biochemical processes. The specific pathways and targets depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (4R)-4alpha,5beta-Dimethyl-2-chloro-1,3,2-dioxaphospholane: can be compared to other dioxaphospholane derivatives, such as:

Uniqueness

The uniqueness of (4R)-4alpha,5beta-Dimethyl-2-chloro-1,3,2-dioxaphospholane lies in its specific reactivity and the stability of the chlorine atom in the dioxaphospholane ring. This makes it particularly useful in applications where controlled reactivity is required, such as in selective phosphorylation reactions.

Properties

IUPAC Name

2-chloro-4,5-dimethyl-1,3,2-dioxaphospholane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClO2P/c1-3-4(2)7-8(5)6-3/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMOJWZMPBEHQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OP(O1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClO2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50491464
Record name 2-Chloro-4,5-dimethyl-1,3,2-dioxaphospholane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50491464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16352-28-6
Record name 2-Chloro-4,5-dimethyl-1,3,2-dioxaphospholane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50491464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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